molecular formula C18H21N3O4S B7695909 4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine

4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine

Cat. No. B7695909
M. Wt: 375.4 g/mol
InChI Key: YJIWTUQQODORSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine, also known as MPB or MPB-PEA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in inflammation. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which may make it difficult to interpret results.

Future Directions

There are several future directions for 4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine research. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent. Furthermore, future research could focus on understanding the mechanism of action of this compound and developing more potent and selective derivatives.

Synthesis Methods

4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine is synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with pyrrolidine-1-sulfonic acid, followed by the addition of morpholine. This results in the formation of a white powder with a molecular weight of 405.46 g/mol.

Scientific Research Applications

4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. Additionally, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-methoxy-N-(pyridin-2-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-16-8-7-14(18(22)20-13-15-6-2-3-9-19-15)12-17(16)26(23,24)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIWTUQQODORSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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